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Compound of Interest

Compound Name: 1,1-Dimethoxy-3-nitropropane
CAS No.: 72447-81-5
Cat. No.: B1588098
Get Quote
. J

A Bifunctional Linchpin for Heterocyclic & Alkaloid
Synthesis[1][2]
CAS: 72447-81-5 Synonyms: 3-Nitropropionaldehyde dimethyl acetal; 1-Nitro-3,3-

dimethoxypropane Molecular Formula: C

H
NO

Molecular Weight: 149.15 g/mol [1]

Executive Summary & Chemical Identity

1,1-Dimethoxy-3-nitropropane is a versatile aliphatic building block characterized by two
distinct, chemically orthogonal functionalities: a terminal nitro group and a dimethyl acetal.[1] In
the context of drug discovery and organic synthesis, it serves as a "masked" form of 3-
nitropropanal—and by extension, 3-aminopropanal—allowing for the controlled introduction of
a three-carbon nitrogenous linker into complex scaffolds.
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Its primary utility lies in its stability under basic and reducing conditions (where the acetal
survives), while offering the rich reactivity of the nitro group (Henry reaction, reduction, Nef
reaction). It is a critical intermediate in the synthesis of unnatural amino acids,
homotryptamines, and polyfunctionalized heterocycles.

Physicochemical Profile

Property Value Notes

Darkens upon storage if not

Appearance Pale yellow to colorless liquid -
stabilized.[1]
High vacuum distillation
Boiling Point 80-82 °C @ 1 mmHg recommended to prevent
decomposition.[1]
) Denser than water; distinct
Density 1.089 g/cm3

organic phase.[1]

Soluble in MeOH, EtOH, DCM, Limited water solubility;

Solubility ) )
THF hydrolyzes in aqueous acid.
Combustible.[1] Handle with
Flash Point >85°C standard organic safety

protocols.

Synthesis & Production Protocols

Senior Scientist Note: While literature suggests various routes (e.g., halide displacement), the
most scalable and atom-economical method involves the "soft" Michael-type addition of nitrite
to acrolein, followed by acetalization. The halide displacement route (Victor Meyer reaction) is
often plagued by O-alkylation byproducts (nitrites vs. nitro compounds).

Core Synthesis Workflow (Validated)

This protocol avoids the use of unstable halo-nitro intermediates.

Step 1: Synthesis of 3-Nitropropanal (The Precursor)

Reaction: 1,4-addition of Sodium Nitrite to Acrolein.
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» Reagents: Acrolein (freshly distilled), Sodium Nitrite (NaNO
), Acetic Acid, Water.[1]

e Procedure:

Dissolve NaNO

[¢]

(1.2 equiv) in water.[1]
o Cool to 0°C. Add Acrolein (1.0 equiv).[1]
o Slowly add Acetic Acid (1.1 equiv) dropwise to generate HNO

in situ while maintaining temperature < 5°C.

o Mechanism: The nitrite anion acts as an ambident nucleophile.[1] Under these buffered
conditions, the nitrogen attacks the

-carbon of acrolein (Michael addition).

o Workup: Extract with ether/DCM. The aldehyde is unstable and should be used
immediately.[1]

Step 2: Acetalization to 1,1-Dimethoxy-3-nitropropane

Reaction: Acid-catalyzed acetal formation.[1]
o Reagents: Crude 3-Nitropropanal, Trimethyl Orthoformate (TMOF), Methanol,

-Toluenesulfonic acid (
TSA).[1][2]
e Procedure:
o Dissolve crude aldehyde in anhydrous Methanol (3-5 volumes).

o Add TMOF (1.5 equiv) to scavenge water and drive equilibrium.[1]

o Add catalytic
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TSA (1-2 mol%).[1]
o Stir at room temperature for 4—6 hours. Monitor by TLC (disappearance of aldehyde spot).
o Quench: Neutralize with saturated NaHCO

before concentration to prevent acid-catalyzed hydrolysis.

o Purification: Vacuum distillation (Kugelrohr or Vigreux column).[1]

Experimental Visualization (DOT)
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Figure 1: Validated synthetic pathway emphasizing the stabilization of the labile nitro-aldehyde
intermediate via acetalization.[3]

Key Reactivity & Applications in Drug Development

The value of CAS 72447-81-5 lies in its ability to act as a masked 3-aminopropanal or a 3-
carbon electrophile/nucleophile hybrid.
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A. Precursor to 3-Aminopropanal Dimethyl Acetal

The most common application is the reduction of the nitro group to an amine. The resulting
amino-acetal is a cornerstone for synthesizing quinolines, isoquinolines, and porphyrins.

e Protocol: Hydrogenation (H

, Raney Ni or Pd/C) in MeOH.

» Utility: The acetal protects the aldehyde from condensing with the newly formed amine
(preventing polymerization).

B. Henry Reaction (Nitroaldol) Donor
The

-protons adjacent to the nitro group are acidic (pKa ~10).[1]

e Mechanism: Deprotonation with a mild base (e.g., DBU, KF/AI

O
) generates a nitronate anion that attacks aldehydes or ketones.[1]

e Product:

-nitro alcohols retaining the acetal.[1]

o Application: Synthesis of complex polyols or amino-sugars where the acetal is later
hydrolyzed to close a ring.

C. Synthesis of Homotryptamines (Indole Alkaloids)

While tryptamines (2-carbon linker) are common, homotryptamines (3-carbon linker) are vital
for exploring serotonin receptor selectivity (5-HT analogs).[1]

o Strategy:
o Hydrolysis of acetal

3-Nitropropanal.[1]
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o Fischer Indole Synthesis with Phenylhydrazine

3-(Nitromethyl)indole derivative (requires careful condition control).[1]

o Alternative: Reduction to amine

Pictet-Spengler condensation with indole-glyoxals.[1]

D. Isoxazole Synthesis (via Nitrile Oxide)

Dehydration of the nitro compound (using PhNCO or SOCI

) generates a nitrile oxide dipole in situ.

¢ Reaction: 1,3-Dipolar cycloaddition with alkenes/alkynes.[1]
e Product: 3-substituted isoxazolines/isoxazoles.[1]

* Drug Relevance: Isoxazoles are pharmacophores in various antibiotics and COX-2 inhibitors.

[1]

Reactivity Flowchart
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© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Divergent synthesis map showing the three primary utility pathways: Reduction,

Hydrolysis, and Carbon-Carbon bond formation.

Safety & Handling Guidelines

Hazard Class: Nitro compounds are potential explosives and toxic.[1]

Explosion Risk: While the propyl chain and acetal dilute the "nitro” energy density, distillation
residues can be explosive. Never distill to dryness.

Incompatibility: Strong acids (exothermic hydrolysis releasing methanol and unstable nitro-
aldehyde), Strong bases (formation of nitronate salts which can be shock-sensitive when

dry).[1]

Storage: Store under nitrogen at 2—8°C. The acetal is sensitive to moisture; hydrolysis yields
3-nitropropanal, which is a potent skin sensitizer and lachrymator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 1,1-Dimethoxy-3-nitropropane].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588098/docs#technical-monograph-1-1-dimethoxy-
3-nitropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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